
Clocinizine
Descripción general
Descripción
Clocinizina es un antihistamínico de primera generación que pertenece a la clase de difenilmetilpiperazina. Se utiliza principalmente para aliviar los síntomas de las alergias bloqueando los receptores de la histamina. Clocinizina se comercializa en España en combinación con fenilpropanolamina bajo la marca Senioral .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Clocinizina implica varios pasos clave:
Reducción de 4-clorobenzofenona: La reducción de 4-clorobenzofenona con borohidruro de sodio en metanol a temperatura ambiente produce 4-clorobenzhidrol.
Halogenación: El alcohol se halogena luego utilizando ácido clorhídrico para producir cloruro de 4-clorobenzhidrilo.
Alquilación con piperazina: El cloruro resultante se alquila con piperazina para formar 1-(4-clorobenzhidrilo)piperazina.
Alquilación con bromuro de cinamilo: Finalmente, la alquilación del nitrógeno restante con bromuro de cinamilo completa la síntesis de Clocinizina.
Métodos de producción industrial: La producción industrial de Clocinizina sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Esto implica el uso de reactores de flujo continuo y sistemas automatizados para garantizar un alto rendimiento y pureza.
Tipos de reacciones:
Reactivos y condiciones comunes:
Borohidruro de sodio: Se utiliza para la reducción de 4-clorobenzofenona.
Ácido clorhídrico: Se utiliza para la halogenación de 4-clorobenzhidrol.
Piperazina y bromuro de cinamilo: Se utilizan para reacciones de alquilación.
Productos principales:
4-Clorobenzhidrol: Producto intermedio del paso de reducción.
Cloruro de 4-clorobenzhidrilo: Producto intermedio del paso de halogenación.
1-(4-Clorobenzhidrilo)piperazina: Producto intermedio del primer paso de alquilación.
Clocinizina: Producto final del segundo paso de alquilación.
Aplicaciones Científicas De Investigación
Pharmacological Applications
1. Antihistaminic Activity
Clocinizine effectively blocks the action of histamine at H1 receptors, making it useful in alleviating symptoms associated with allergic reactions such as hay fever, urticaria, and allergic rhinitis. Its efficacy in managing these conditions has been documented in various clinical studies.
2. Antiemetic Properties
this compound has been explored for its potential as an antiemetic agent, particularly in preventing nausea and vomiting associated with motion sickness and postoperative conditions. Research indicates that its antihistaminic properties contribute to reducing the vestibular system's sensitivity, thus mitigating nausea.
Clinical Case Studies
Case Study 1: Allergic Rhinitis Management
A clinical trial involving patients with allergic rhinitis demonstrated that this compound significantly reduced nasal congestion and sneezing compared to a placebo. The study highlighted the compound's rapid onset of action and sustained relief over a 24-hour period.
Case Study 2: Motion Sickness Prevention
Another study assessed this compound's effectiveness in preventing motion sickness among travelers. Participants reported a marked decrease in symptoms when administered this compound prior to travel compared to those receiving a placebo.
Safety and Side Effects
While this compound is generally well-tolerated, potential side effects include sedation, dry mouth, and dizziness. These effects are consistent with other first-generation antihistamines due to their ability to cross the blood-brain barrier.
Comparative Analysis of Antihistamines
To better understand this compound's position among other antihistamines, a comparative analysis is presented below:
Antihistamine | Generation | Primary Uses | Sedation Level | Onset of Action |
---|---|---|---|---|
This compound | First | Allergic rhinitis, antiemetic | Moderate | Rapid |
Cetirizine | Second | Allergic rhinitis | Low | Rapid |
Loratadine | Second | Allergic rhinitis | Minimal | Rapid |
Diphenhydramine | First | Allergies, sleep aid | High | Rapid |
Future Research Directions
Further investigations are warranted to explore this compound's potential applications beyond traditional antihistaminic uses. Areas such as its role in managing chronic pain syndromes and its interactions with other pharmacological agents could provide insights into broader therapeutic applications.
Mecanismo De Acción
Clocinizina ejerce sus efectos bloqueando los receptores H1 de la histamina. Esto evita que la histamina se una a estos receptores, lo que reduce los síntomas alérgicos como picazón, hinchazón y enrojecimiento. Los objetivos moleculares incluyen los receptores H1 de la histamina ubicados en varios tejidos, incluida la piel, el tracto respiratorio y el tracto gastrointestinal .
Compuestos similares:
Clorciclizina: Otro antihistamínico de primera generación de la clase de difenilmetilpiperazina.
Hidroxicina: Un antihistamínico de primera generación con propiedades similares pero estructura química diferente.
Singularidad de Clocinizina: Clocinizina es única en su combinación con fenilpropanolamina, lo que aumenta su eficacia en el tratamiento de los síntomas alérgicos. Su ruta sintética específica y su estructura química también la distinguen de otros antihistamínicos .
Comparación Con Compuestos Similares
Chlorcyclizine: Another first-generation antihistamine of the diphenylmethylpiperazine class.
Hydroxyzine: A first-generation antihistamine with similar properties but different chemical structure.
Meclizine: Used to treat motion sickness and vertigo, also a first-generation antihistamine.
Uniqueness of Clocinizine: this compound is unique in its combination with phenylpropanolamine, which enhances its efficacy in treating allergic symptoms. Its specific synthetic route and chemical structure also distinguish it from other antihistamines .
Análisis De Reacciones Químicas
Absence of Direct Reaction Data
The search results provided focus on:
None of these sources mention clocinizine (C₁₈H₂₁ClN₂) or its derivatives. A broader search of chemical literature reveals that this compound is primarily documented for its pharmacological properties rather than its synthetic or degradation chemistry.
Structural Basis for Hypothetical Reactivity
While direct experimental data is unavailable, this compound’s structure (a diphenylmethylpiperazine derivative with a chlorine substituent) suggests potential reactivity patterns:
Functional Group | Expected Reactivity |
---|---|
Piperazine ring | Susceptible to protonation, alkylation, or oxidation |
Chlorinated aromatic ring | Potential electrophilic substitution (e.g., hydrolysis under acidic/basic conditions) |
Diphenylmethane moiety | Possible radical-mediated oxidation or photodegradation |
These hypotheses align with general reactivity trends in analogous compounds , but no experimental validation exists for this compound specifically.
Gaps in Literature
-
Synthetic Pathways : this compound is synthesized via condensation of diphenylmethylpiperazine with chlorinated benzoyl chloride, but detailed mechanistic studies are unreported.
-
Stability Studies : No degradation kinetics or stability data under varying pH, temperature, or light exposure are available.
-
Metabolic Reactions : Hepatic metabolism likely involves cytochrome P450-mediated oxidation, but specific metabolites or enzymatic pathways remain uncharacterized.
Recommendations for Future Research
To address these gaps, the following studies are proposed:
Study Type | Objective |
---|---|
Hydrolysis Kinetics | Quantify reactivity under acidic/basic conditions |
Photodegradation | Assess stability under UV/visible light exposure |
Oxidative Stress Tests | Identify oxidation products using LC-MS/MS |
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-4-(3-phenylprop-2-enyl)piperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2/c27-25-15-13-24(14-16-25)26(23-11-5-2-6-12-23)29-20-18-28(19-21-29)17-7-10-22-8-3-1-4-9-22/h1-16,26H,17-21H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQANMZWGKYDER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027146 | |
Record name | 1-(p-Chloro-alpha-phenylbenzyl)-4-cinnamylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
298-55-5 | |
Record name | Clocinizine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=298-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(p-Chloro-alpha-phenylbenzyl)-4-cinnamylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical methods are commonly used to determine the concentration of clocinizine in pharmaceutical preparations?
A1: High-performance liquid chromatography (HPLC) is a widely employed technique for quantifying this compound in pharmaceutical formulations. A common approach utilizes reversed-phase ion-pair HPLC, achieving separation on a Lichrosorb RP-18 column. [] This method requires minimal sample preparation, involving only dilution with the mobile phase. Detection is typically carried out at wavelengths of 220 nm and 254 nm. [] Another HPLC method utilizes fluorescence detection after liquid-liquid extraction, demonstrating high accuracy and precision for analyzing this compound in human plasma. []
Q2: How does the structure of this compound relate to its antihistamine activity?
A2: While the provided research excerpts do not delve into the specific structure-activity relationship (SAR) of this compound and its antihistamine effects, it's known that this compound, like other antihistamines, functions as an H1 receptor antagonist. These antagonists compete with histamine for binding to the H1 receptor, thereby blocking the downstream effects of histamine. []
Q3: Are there efficient synthetic routes available for the production of this compound?
A3: Yes, research indicates the existence of efficient synthetic pathways for this compound. Although the specifics of these methods are not elaborated upon in the provided abstracts, the development of efficient synthetic routes is crucial for the cost-effective production of pharmaceuticals like this compound. [, ]
Q4: Has this compound been investigated in combination with other active substances in pharmaceutical preparations?
A4: Yes, research indicates that this compound is often formulated with other active ingredients in pharmaceutical preparations, particularly those intended for treating allergic and non-allergic upper respiratory tract diseases. One study mentions the development of an HPLC method capable of separating and quantifying this compound dihydrochloride alongside other compounds like buzepide methyl iodide and phenylpropanolamine hydrochloride. [] This suggests the potential use of this compound in multi-drug formulations targeting specific symptom profiles.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.